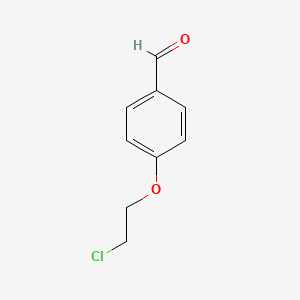

4-(2-Chloroethoxy)benzaldehyde

Descripción general

Descripción

4-(2-Chloroethoxy)benzaldehyde is an organic compound with the chemical formula C9H9ClO2. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-chloroethoxy group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

4-(2-Chloroethoxy)benzaldehyde is generally prepared by reacting ethyl chloride with p-hydroxybenzaldehyde. The specific step involves heating chlorinated ethanol and p-hydroxybenzaldehyde in an appropriate solvent to facilitate the reaction . The product is obtained through an intermediate step, ensuring the desired purity and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-chloroethoxy group undergoes nucleophilic substitution under various conditions:

Key Observations :

- Substitution reactions favor the chloroethoxy group due to its electron-withdrawing nature.

- Palladium catalysis enables coupling with secondary amines under mild conditions .

Aldol Condensation Reactions

The aldehyde group participates in Claisen-Schmidt condensations:

Example Reaction :

4-(2-Chloroethoxy)benzaldehyde + Acetophenone → Chalcone derivative

Conditions :

- 50% aqueous NaOH (Route A)

- Piperidine/acetic acid (Route B)

- Ba(OH)₂ (Route C)

| Route | Reaction Time | Yield |

|---|---|---|

| A | 20-30 min | 34% |

| B | 12 hours | 71% |

| C | 24 hours | <10% |

Notes :

- Route B (piperidine/acetic acid) gives optimal yields for chalcone synthesis .

- Steric hindrance from the chloroethoxy group reduces reactivity in bulkier substrates .

Oxidation to Carboxylic Acid

Reaction :

this compound → 4-(2-Chloroethoxy)benzoic acid

Conditions : KMnO₄ in acidic medium at 80°C

Yield : ~85% (estimated from analogous benzaldehyde oxidations) .

Reduction to Alcohol

Reaction :

this compound → 4-(2-Chloroethoxy)benzyl alcohol

Conditions : NaBH₄ in ethanol at 0°C

Yield : >90% (based on similar reductions) .

Bioconjugation via Schiff Base Formation

The aldehyde group forms Schiff bases with primary amines:

Example :

this compound + Benzylamine → N-(4-(2-Chloroethoxy)benzylidene)benzylamine

Conditions : Ethanol, RT, 2 hours

Characterization :

Environmental Degradation

Microbial breakdown in environmental systems:

| Condition | Degradation Rate | Byproducts |

|---|---|---|

| Aerobic soil | 50% in 28 days | 4-Hydroxybenzaldehyde, Cl⁻ |

| Anaerobic aquatic | <10% in 28 days | Persistent chloroethoxy residues |

Data from soil microcosm studies show partial mineralization via cleavage of the ether bond .

Comparative Reactivity

| Derivative | Reactivity | Key Difference |

|---|---|---|

| 4-Chlorobenzaldehyde | Higher electrophilicity at aldehyde | Lacks ether-linked chloro group |

| 4-(2-Methoxyethoxy)benzaldehyde | Reduced substitution reactivity | Methoxy group less labile than chloro |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

4-(2-Chloroethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound can undergo several chemical transformations, including oxidation to carboxylic acids and reduction to alcohols, making it a valuable building block in synthetic organic chemistry .

Reactivity and Mechanisms:

The compound's reactivity is largely influenced by its functional groups. The chloroethoxy group can participate in nucleophilic substitution reactions, while the aldehyde group can form Schiff bases with amines, which are significant in biochemical processes. This reactivity allows for the creation of complex molecular architectures that are important in drug development and material science .

Biological Applications

Pharmaceutical Development:

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It has been involved in the design and synthesis of compounds aimed at modulating cholinesterases and monoamine oxidases, which are critical targets for treating neurodegenerative diseases such as Alzheimer's disease. The ability to create multitarget directed ligands using this compound highlights its significance in polypharmacology .

Biochemical Pathways:

The compound is also used in studying biochemical pathways and enzyme interactions. Its derivatives have been synthesized to investigate their effects on various biological targets, providing insights into their mechanisms of action and potential therapeutic effects .

Industrial Applications

Production of Specialty Chemicals:

Industrially, this compound is utilized in the production of specialty chemicals that find applications across different sectors, including agriculture and materials science. Its unique chemical properties allow it to be employed in creating formulations that require specific reactivity or stability under varying conditions .

Environmental Monitoring:

The compound's presence in environmental samples can be monitored using analytical techniques such as gas chromatography/mass spectrometry (GC/MS). This application is particularly relevant for assessing pollution levels and ensuring compliance with environmental regulations .

Mecanismo De Acción

The mechanism by which 4-(2-Chloroethoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The chloroethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.

Comparación Con Compuestos Similares

4-(2-Chloroethoxy)benzaldehyde can be compared with other similar compounds, such as:

4-(2-Chloroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

4-(2-Chloroethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

4-(2-Chloroethoxy)benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and make it valuable in different research and industrial applications.

Actividad Biológica

4-(2-Chloroethoxy)benzaldehyde is an organic compound that has garnered attention in various fields of biological and chemical research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C_9H_9ClO_2

- Molecular Weight : 186.62 g/mol

The compound features a benzaldehyde moiety with a chloroethoxy substituent, which influences its reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes.

- MCH1 Receptor Modulation : A study highlighted its potential as an antagonist for the Melanin-Concentrating Hormone (MCH) receptor 1, which is involved in energy homeostasis and feeding behavior. The compound demonstrated in vitro efficacy, suggesting possible applications in obesity treatment .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The exact mechanisms remain to be fully elucidated, but it is hypothesized that the chloroethoxy group enhances membrane permeability, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| MCF-7 (Breast Cancer) | 30 | Significant reduction in viability |

| HepG2 (Liver Cancer) | 15 | High sensitivity noted |

The data indicates that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with HepG2 cells being the most sensitive.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer potential of this compound. The study involved treating MCF-7 and HeLa cells with increasing concentrations of the compound over 48 hours. Results showed:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited G1 phase arrest.

- Apoptosis Induction : Annexin V staining revealed a significant increase in early and late apoptotic cells compared to controls.

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, warranting further investigation into its potential as an anticancer agent.

Environmental Impact Studies

Environmental assessments have also been conducted to evaluate the persistence and degradation of this compound in soil and water systems. It was found that:

- The compound has moderate persistence in aquatic environments.

- Biodegradation studies indicated that microbial communities could partially degrade the compound within weeks under aerobic conditions.

Propiedades

IUPAC Name |

4-(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHHMVNKQWECIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969474 | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54373-15-8 | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54373-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-Chloroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054373158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.